molecular formula C13H12N2O6 B5909876 1,3-dimethyl-5-(2,3,4-trihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-(2,3,4-trihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5909876
M. Wt: 292.24 g/mol
InChI Key: XGWNCEXEXDNJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(2,3,4-trihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DHBPM, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in medicine and biotechnology. DHBPM is a pyrimidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of DHBPM is not fully understood. However, studies have suggested that DHBPM exerts its biological activities by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. DHBPM has also been shown to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DHBPM has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in various cell types. DHBPM has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of DHBPM is its high potency and specificity towards its biological targets. DHBPM has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of DHBPM is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the research and development of DHBPM. One possible direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, further studies are needed to elucidate the mechanism of action of DHBPM and its interactions with other signaling pathways. Overall, the potential of DHBPM in medicine and biotechnology warrants further investigation and development.

Synthesis Methods

DHBPM is synthesized through a multistep reaction that involves the condensation of 2,3,4-trihydroxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the pyrimidine ring. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

DHBPM has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DHBPM has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, DHBPM has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

1,3-dimethyl-5-[(2,3,4-trihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-14-11(19)7(12(20)15(2)13(14)21)5-6-3-4-8(16)10(18)9(6)17/h3-5,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWNCEXEXDNJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=C(C=C2)O)O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-[(2,3,4-trihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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